molecular formula C13H24N2O B2421348 1-(Cyclohexylamino)cyclohexane-1-carboxamide CAS No. 97039-50-4

1-(Cyclohexylamino)cyclohexane-1-carboxamide

Cat. No. B2421348
CAS RN: 97039-50-4
M. Wt: 224.348
InChI Key: JCECHFSIKQEWSJ-UHFFFAOYSA-N
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Description

“1-(Cyclohexylamino)cyclohexane-1-carboxamide” is a compound with the molecular formula C13H24N2O . It is a derivative of cyclohexane-1-carboxamides . It has been synthesized and evaluated for its in-vitro antitumor activity against different cancer cell lines .


Synthesis Analysis

The compound is synthesized through the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines . The structures of the target compounds were elucidated via IR, 1H and 13C NMR, MS, and microanalysis .


Molecular Structure Analysis

The molecular structure of “1-(Cyclohexylamino)cyclohexane-1-carboxamide” was confirmed using various techniques such as IR, 1H and 13C NMR, MS, and microanalysis .

Scientific Research Applications

Antitumor Activity

A series of cyclohexane-1-carboxamide derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. One compound showed promising activity against the breast cancer cell line MCF-7, demonstrating potent inhibition and good antitumor properties (Abd-Allah & Elshafie, 2018).

Analgesic Properties

Methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, synthesized from methyl 1-bromocyclohexane carboxylates and zinc, demonstrated notable analgesic activity and were classified as low-toxicity compounds (Kirillov et al., 2012).

Peptidomimetics Synthesis

The use of trans-4-isopropylcyclohexanecarboxylic acid, including a cyclohexylamino component, in Ugi multicomponent condensation for synthesizing peptidomimetics is highlighted. This approach offers a clean, one-pot reaction with excellent yields, expanding the scope of peptidomimetic synthesis (Ramezanpour, Panahi, & Rominger, 2018).

Dye Aggregation and Complex Formation

7-(Diethylamino)-coumarin-3-carboxylic acid, with a cyclohexane component, was studied for its aggregation and optoelectronic properties. The study provides insights into molecular aggregation in different solvents, contributing to the understanding of dye behavior in various applications (Liu et al., 2014).

Anticonvulsant and Analgesic Potential

N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and benzamides were synthesized and evaluated for their anticonvulsant and analgesic properties. Several compounds exhibited significant protection in mice, comparable to reference drugs, highlighting their potential in treating epilepsy and pain management (Aboul-Enein et al., 2014).

Mechanism of Action

The compound has been evaluated for its in-vitro antitumor activity against different cancer cell lines . One of the derivatives, compound 5i, exhibited promising activity against the breast cancer cell line MCF-7 . The results from apoptosis and cell cycle analysis for compound 5i revealed good antitumor activity against the MCF-7 cancer cell line and potent inhibition .

properties

IUPAC Name

1-(cyclohexylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h11,15H,1-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECHFSIKQEWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylamino)cyclohexane-1-carboxamide

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